Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

Radical Chemistry Organophosphorus Synthesis Iodine Atom Transfer

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (CAS 650612-99-0) is an organophosphorus compound classified as a vinylphosphonate. Its structure features a propenyl backbone substituted with an α-iodine atom and a β-methoxy group, capped by a diethyl phosphonate ester.

Molecular Formula C8H16IO4P
Molecular Weight 334.09 g/mol
CAS No. 650612-99-0
Cat. No. B12608145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate
CAS650612-99-0
Molecular FormulaC8H16IO4P
Molecular Weight334.09 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(=CCOC)I)OCC
InChIInChI=1S/C8H16IO4P/c1-4-12-14(10,13-5-2)8(9)6-7-11-3/h6H,4-5,7H2,1-3H3
InChIKeyBTQLROFYVJJXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (CAS 650612-99-0): Technical Specifications and Procurement-Ready Overview


Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate (CAS 650612-99-0) is an organophosphorus compound classified as a vinylphosphonate [1]. Its structure features a propenyl backbone substituted with an α-iodine atom and a β-methoxy group, capped by a diethyl phosphonate ester . This compound is primarily utilized as a specialized building block in organic synthesis, functioning as a reagent in Horner-Wadsworth-Emmons (HWE) reactions for the stereoselective construction of alkenes .

Stereoselective Horner-Wadsworth-Emmons olefination
Dual reactivity: iodine atom (radical/cross-coupling) and methoxy group (electronic modulation)
Specialized vinylphosphonate building block for complex alkene construction

Why Generic Substitution Fails: The Critical Role of α-Iodo-β-Methoxy Motif in Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate for Precision Synthesis


Simple, unfunctionalized vinylphosphonates or analogs lacking the specific α-iodo-β-methoxy substitution pattern cannot replicate the dual reactivity profile of this compound . The iodine atom provides a prime site for radical initiation [1] and transition metal-catalyzed cross-coupling reactions, while the methoxy group modulates the electron density of the double bond, affecting both its nucleophilic and electrophilic character . Substituting with a compound like diethyl iodomethylphosphonate (CAS 10419-77-9) [2] or a simple alkylphosphonate would forfeit the defined alkene geometry and the orthogonal functional handles necessary for complex molecule construction, leading to different reaction pathways and product mixtures [1].

α-Iodo-β-methoxy substitution pattern
Generic vinylphosphonates may not reproduce orthogonal reactivity or predictable alkene geometry
Dual functional handles (I, OMe)
Diethyl iodomethylphosphonate substitution may reduce structural complexity and alter reaction pathways

Quantitative Evidence for Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate: Comparative Analysis of Synthetic Efficiency and Molecular Properties


Comparative Synthetic Efficiency: Radical Iodine Atom Transfer Addition (I-ATRA) Yield Performance

The synthesis of this compound and its analogs via the Iodine Atom Transfer Addition (I-ATRA) reaction demonstrates a wide but quantifiable yield range. The method reported by Balczewski et al. [1] achieves yields between 58% and 100% for this class of 3-iodoalkenylphosphonates. This is directly compared to a related radical addition study where a specific diethyl 1-iodoalkylphosphonate reaction produced a 26.8% yield [2], and a mechanistic study where analogous termination products were formed in only 0-2% yield [3]. The high-yield potential (up to 100%) underscores the efficiency of this specific substrate in the optimized I-ATRA protocol.

Synthetic Yield
Cross-study comparable
58–100% (I-ATRA)
Supports synthetic accessibility for multi-step routes.
vs. 26.8% (related compound) and 0–2% (analogous termination); AIBN, alkenes/alkynes.
Radical Chemistry Organophosphorus Synthesis Iodine Atom Transfer

Comparative Molecular Weight and Complexity for Retrosynthetic Planning

This compound's molecular weight of 334.09 g/mol [1] positions it as a moderately complex, highly functionalized building block. In comparison, simpler Horner-Wadsworth-Emmons reagents, such as diethyl iodomethylphosphonate (MW 278.03 g/mol) [2], offer less structural complexity and fewer functional handles in a single step. The increased molecular weight of this compound (334.09 vs. 278.03 g/mol) reflects the presence of the α-iodo-β-methoxy propenyl unit, which delivers pre-installed stereochemical and functional group complexity directly into the target molecule, potentially reducing the number of synthetic steps required.

Molecular Weight
Class-level inference
334.09 g/mol
Proxy for structural complexity; may reduce retrosynthetic steps.
+56.06 g/mol vs diethyl iodomethylphosphonate (278.03 g/mol).
Retrosynthesis Molecular Properties Building Block Analysis

Optimal Research and Industrial Application Scenarios for Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate Based on Verified Evidence


Radical-Mediated Synthesis of Complex Alkenes

The iodine atom in Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate makes it an ideal substrate for iodine atom transfer radical addition (I-ATRA) reactions, as demonstrated by the high-yielding synthesis of its own class of compounds [1]. Researchers can leverage this reactivity to build molecular complexity via radical cascades, generating new carbon-carbon bonds with high functional group tolerance. This is a key advantage over more labile or less versatile radical precursors.

Stereoselective Horner-Wadsworth-Emmons (HWE) Olefination

As a specialized phosphonate, this compound is designed for use in Horner-Wadsworth-Emmons (HWE) reactions . The presence of the phosphonate group enables its deprotonation to form a stabilized carbanion, which can then react with aldehydes or ketones to produce α,β-unsaturated esters with defined stereochemistry. The α-iodo-β-methoxy substitution pattern on the alkene product installs two orthogonal functional handles for further diversification.

Advanced Building Block for Medicinal Chemistry and Agrochemicals

The compound's unique structure, featuring both a reactive iodine atom and a methoxy group on a propenyl backbone, makes it a valuable precursor for synthesizing complex molecules of pharmaceutical or agrochemical interest . Its moderate molecular weight (334.09 g/mol) and high functional group density allow chemists to install a sophisticated array of substituents in a single step, streamlining the synthesis of candidate molecules for drug discovery or crop protection.

Application
Selection Property
Validation Focus
Radical-mediated alkene construction
I-ATRA reactivity profile
Radical cascade efficiency and functional group tolerance
Stereoselective HWE olefination
α-Iodo-β-methoxy substitution pattern
Defined alkene geometry and orthogonal handles
Complex molecule synthesis (med chem / agrochemical)
Functional group density and molecular complexity
Step-economy in retrosynthetic planning

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